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Compound of Interest

Compound Name: 2-Heptyn-1-ol

Cat. No.: B092533 Get Quote

An In-depth Technical Guide on the Core Chemical Features of 2-Heptyn-1-ol

Executive Summary

2-Heptyn-1-ol is a bifunctional organic molecule that features a primary alcohol and an internal

alkyne. This unique combination of reactive sites makes it a valuable and versatile building

block in organic synthesis, particularly for the construction of complex molecular architectures

found in pharmaceuticals and other fine chemicals.[1] This technical guide provides a

comprehensive overview of the key chemical features of 2-Heptyn-1-ol, including its

physicochemical properties, spectroscopic data, and important chemical transformations,

tailored for researchers, scientists, and professionals in drug development.

Physicochemical Properties
2-Heptyn-1-ol is a colorless liquid under standard conditions.[2] A summary of its key physical

and chemical properties is presented in Table 1.

Table 1: Physicochemical Properties of 2-Heptyn-1-ol
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Property Value

IUPAC Name hept-2-yn-1-ol[1]

CAS Number 1002-36-4[1]

Molecular Formula C₇H₁₂O[1]

Molecular Weight 112.17 g/mol [1]

Density 0.880 g/mL at 25 °C

Boiling Point 89-90 °C / 16 mmHg

Refractive Index (n²⁰/D) 1.455

Flash Point 78 °C (172.4 °F)

InChI Key OGDYROFIIXDTQK-UHFFFAOYSA-N[1]

SMILES CCCCC#CCO[1]

Spectroscopic Data
The structure of 2-Heptyn-1-ol can be unequivocally confirmed using a combination of

spectroscopic methods.

Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR: The proton NMR spectrum of 2-Heptyn-1-ol displays characteristic signals that

correspond to the various protons in the molecule. The methylene protons adjacent to the

hydroxyl group appear as a triplet, while the terminal methyl group of the butyl chain also

presents as a triplet. The remaining methylene protons and the hydroxyl proton give rise to

more complex signals.

¹³C NMR: The carbon-13 NMR spectrum is a powerful tool for identifying the carbon skeleton.

The two sp-hybridized carbons of the alkyne typically appear in the range of 70-90 ppm. The

carbon bearing the hydroxyl group is found further downfield, while the aliphatic carbons of the

butyl chain appear at higher field strengths.

Table 2: NMR Spectroscopic Data for 2-Heptyn-1-ol
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Nucleus Chemical Shift (δ, ppm)

¹H
Predicted values: ~0.9 (t, 3H), ~1.4 (m, 4H),

~2.2 (m, 2H), ~4.2 (t, 2H), OH signal variable

¹³C
Literature values may vary slightly based on

solvent: ~13.6, 18.5, 30.8, 51.2, 77.5, 86.5

Infrared (IR) Spectroscopy
The IR spectrum of 2-Heptyn-1-ol is characterized by a strong, broad absorption band in the

region of 3200-3600 cm⁻¹ due to the O-H stretching vibration of the alcohol. A weaker, sharp

absorption around 2200-2260 cm⁻¹ is indicative of the C≡C stretching of the internal alkyne.

Table 3: Key IR Absorptions for 2-Heptyn-1-ol

Wavenumber (cm⁻¹) Functional Group

3200-3600 (broad) O-H (alcohol)

2850-2960 C-H (alkane)

2200-2260 (weak) C≡C (alkyne)

1000-1260 C-O (alcohol)

Mass Spectrometry (MS)
The mass spectrum of 2-Heptyn-1-ol will show a molecular ion peak (M⁺) at m/z = 112. The

fragmentation pattern will be influenced by the presence of the hydroxyl group and the alkyl

chain. Common fragmentation pathways include the loss of water (M-18) and cleavage of the

carbon-carbon bonds in the butyl group.

Experimental Protocols for Key Reactions
The dual functionality of 2-Heptyn-1-ol allows for a wide range of chemical transformations at

both the alcohol and alkyne moieties.

Synthesis of 2-Heptyn-1-ol
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A common synthetic route to 2-Heptyn-1-ol involves the reaction of the lithium salt of 1-

pentyne with paraformaldehyde.

Experimental Protocol: Synthesis of 2-Heptyn-1-ol

To a solution of 1-pentyne in anhydrous tetrahydrofuran (THF) at -78 °C under an inert

atmosphere, a solution of n-butyllithium in hexanes is added dropwise.

The resulting solution is stirred at -78 °C for 1 hour to ensure complete formation of the

lithium pentynilide.

Paraformaldehyde is then added in one portion, and the reaction mixture is allowed to warm

to room temperature and stirred overnight.

The reaction is quenched by the addition of saturated aqueous ammonium chloride solution.

The aqueous layer is extracted with diethyl ether, and the combined organic layers are

washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated

under reduced pressure.

The crude product is purified by fractional distillation under reduced pressure to afford pure

2-Heptyn-1-ol.

Synthesis Workflow

1-Pentyne Lithiation

n-BuLi, THF, -78°C

Nucleophilic Addition

Paraformaldehyde

Aqueous Workup Distillation 2-Heptyn-1-ol

Click to download full resolution via product page
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Oxidation to 2-Heptynoic Acid
The primary alcohol of 2-Heptyn-1-ol can be readily oxidized to the corresponding carboxylic

acid using Jones reagent.

Experimental Protocol: Jones Oxidation

2-Heptyn-1-ol is dissolved in acetone and cooled to 0 °C in an ice bath.

Jones reagent (a solution of chromium trioxide in sulfuric acid and water) is added dropwise

until the orange color of the Cr(VI) species persists.

The reaction is quenched by the addition of isopropanol, and the solvent is removed under

reduced pressure.

The residue is partitioned between water and diethyl ether. The aqueous layer is extracted

with diethyl ether.

The combined organic layers are dried over anhydrous sodium sulfate, filtered, and

concentrated to give 2-heptynoic acid.

Oxidation Workflow

2-Heptyn-1-ol

Oxidation

Jones Reagent, Acetone, 0°C

Workup & Extraction 2-Heptynoic Acid

Click to download full resolution via product page

Oxidation of 2-Heptyn-1-ol

Etherification via Williamson Ether Synthesis
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The hydroxyl group can be converted to an ether by deprotonation followed by reaction with an

alkyl halide.

Experimental Protocol: Williamson Ether Synthesis

To a suspension of sodium hydride in anhydrous THF at 0 °C is added a solution of 2-
Heptyn-1-ol in THF.

The mixture is stirred at room temperature for 30 minutes.

An alkyl halide (e.g., methyl iodide) is added, and the reaction is stirred overnight.

The reaction is carefully quenched with water, and the product is extracted with diethyl ether.

The organic layer is washed, dried, and concentrated. The crude ether is purified by column

chromatography.

Etherification Workflow

2-Heptyn-1-ol Alkoxide Formation

NaH, THF

SN2 Reaction

Alkyl Halide

2-Heptynyl Ether

Click to download full resolution via product page

Etherification of 2-Heptyn-1-ol

Esterification via Steglich Esterification
The alcohol can be esterified with a carboxylic acid using DCC as a coupling agent and DMAP

as a catalyst.

Experimental Protocol: Steglich Esterification
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To a solution of 2-Heptyn-1-ol, a carboxylic acid (e.g., benzoic acid), and a catalytic amount

of DMAP in dichloromethane (DCM) at 0 °C, DCC is added.

The reaction mixture is stirred at room temperature overnight.

The precipitated dicyclohexylurea is removed by filtration.

The filtrate is washed with dilute acid, then with saturated sodium bicarbonate solution, dried,

and concentrated.

The resulting ester is purified by column chromatography.

Esterification Workflow

2-Heptyn-1-ol + Carboxylic Acid

Esterification

DCC, DMAP, DCM

Filtration & Workup 2-Heptynyl Ester

Click to download full resolution via product page

Esterification of 2-Heptyn-1-ol

Relevance in Drug Development
While 2-Heptyn-1-ol itself is not a therapeutic agent, its structural motifs are of significant

interest in medicinal chemistry. The propargyl alcohol moiety is a known pharmacophore and

has been incorporated into various biologically active molecules. The alkyne can act as a

bioisostere for other functional groups or serve as a handle for "click" chemistry and other

conjugation methods.

Alkynols can exhibit a range of biological activities, including potential cytotoxicity and enzyme

inhibition. Therefore, when using 2-Heptyn-1-ol as a building block, it is crucial to assess the

toxicological profile of the resulting derivatives. The logical progression in a drug discovery
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program would involve leveraging the reactivity of 2-Heptyn-1-ol to generate a library of

diverse compounds for biological screening and subsequent lead optimization.

Drug Discovery Logic

2-Heptyn-1-ol as Building Block

Chemical Synthesis
(e.g., Coupling, Etherification)

Compound Library

High-Throughput Screening

Hit Identification

Lead Optimization

Preclinical Candidate

Click to download full resolution via product page

Role of 2-Heptyn-1-ol in Drug Discovery
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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